molecular formula C10H6Cl2N2O2 B14298222 Quinoline, 6-(dichloromethyl)-5-nitro- CAS No. 113388-37-7

Quinoline, 6-(dichloromethyl)-5-nitro-

Cat. No.: B14298222
CAS No.: 113388-37-7
M. Wt: 257.07 g/mol
InChI Key: IECZPHDOBOPGKU-UHFFFAOYSA-N
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Description

Quinoline, 6-(dichloromethyl)-5-nitro- is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound Quinoline itself is composed of a benzene ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Quinoline, 6-(dichloromethyl)-5-nitro-, often involves multi-step reactions. Common synthetic routes include:

Industrial Production Methods

Industrial production of quinoline derivatives often employs catalytic systems to enhance yield and selectivity. Methods such as microwave irradiation, solvent-free conditions, and the use of ionic liquids have been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 6-(dichloromethyl)-5-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or sulfuric acid.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Nucleophilic Substitution: Substituted quinoline derivatives.

    Electrophilic Substitution: Halogenated quinoline derivatives.

    Oxidation: Quinoline N-oxide.

    Reduction: Aminoquinoline derivatives.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, lacking the dichloromethyl and nitro groups.

    Chloroquine: A quinoline derivative used as an antimalarial drug.

    Nitroquinoline: Quinoline derivatives with nitro groups at different positions.

Uniqueness

Quinoline, 6-(dichloromethyl)-5-nitro- is unique due to the presence of both the dichloromethyl and nitro groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Properties

CAS No.

113388-37-7

Molecular Formula

C10H6Cl2N2O2

Molecular Weight

257.07 g/mol

IUPAC Name

6-(dichloromethyl)-5-nitroquinoline

InChI

InChI=1S/C10H6Cl2N2O2/c11-10(12)7-3-4-8-6(2-1-5-13-8)9(7)14(15)16/h1-5,10H

InChI Key

IECZPHDOBOPGKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2[N+](=O)[O-])C(Cl)Cl)N=C1

Origin of Product

United States

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